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5-(1-Aminoethyl)pyridin-2-amine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 5-(1-Aminoethyl)pyridin-2-amine
Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of 5-(1-Aminoethyl)pyridin-2-amine
Executive Summary
5-(1-Aminoethyl)pyridin-2-amine is a highly versatile diamine building block frequently utilized in pharmaceutical development and medicinal chemistry. Its molecular architecture presents a distinct chemoselectivity challenge in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination): it contains both a highly nucleophilic aliphatic primary amine (the 1-aminoethyl group) and a less nucleophilic, potentially coordinating heteroaromatic primary amine (the 2-aminopyridine group).
This application note provides researchers with the mechanistic rationale and field-validated protocols required to achieve orthogonal, site-selective arylation at either nitrogen center. By leveraging specific ligand architectures and protective strategies, scientists can predictably direct the C–N bond formation while preserving the integrity of the unreacted amine.
Mechanistic Causality: The Chemoselectivity Challenge
In Buchwald-Hartwig amination, the nucleophilicity of the amine dictates its coordination rate to the palladium oxidative addition complex ( L⋅Pd(II)(Ar)(X) ).
The Aliphatic Pathway: Aliphatic primary amines possess a higher pKa and greater basicity than their heteroaromatic counterparts due to the lack of lone-pair delocalization into an aromatic ring. Consequently, they coordinate to the Pd(II) center far more rapidly. To achieve selective aliphatic amination , the catalytic cycle must undergo transmetalation and reductive elimination before the 2-aminopyridine can interfere. The biarylmonophosphine ligand BrettPhos is exceptionally effective for this purpose [1]. Its extreme steric bulk prevents the coordination of secondary amines or anilines, while its electron-rich methoxy substituents accelerate reductive elimination, yielding >95% chemoselectivity for the 1-aminoethyl group.
The Heteroaromatic Pathway: The electron-deficient nature of the pyridine ring presents unique challenges, often leading to lower yields and catalyst deactivation [4]. Furthermore, the pyridine nitrogen can act as a competing ligand, forming off-cycle stable chelates that poison the palladium catalyst. Achieving selective heteroaromatic amination at the 2-aminopyridine position requires overriding the inherent nucleophilicity of the aliphatic amine. While certain bulky ligands can shift selectivity, the most robust, self-validating approach is orthogonal protection. Transient Boc-protection of the aliphatic amine allows for the use of Xantphos , a bidentate ligand with a wide bite angle (111°), which is specifically optimized to facilitate reductive elimination in deactivated heteroaromatic amines [2]. Chlorinated solvents must be avoided in both pathways, as they can inhibit the reaction by binding to the palladium center [3].
Figure 1: Chemoselectivity logic tree for the orthogonal Buchwald-Hartwig amination pathways.
Reaction Optimization & Quantitative Data
The following table summarizes the optimized parameters required to drive the reaction toward the desired nitrogen center.
| Coupling Target | Preferred Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Expected Chemoselectivity |
| Aliphatic Amine (1-aminoethyl) | BrettPhos | Pd2(dba)3 | NaOtBu | Toluene | 80 | >95% (Direct Monoarylation) |
| Heteroaromatic Amine (2-aminopyridine) | Xantphos | Pd(OAc)2 | Cs2CO3 | 1,4-Dioxane | 100 | >99% (via Orthogonal Protection) |
Note: If utilizing the enantiopure (R)- or (S)-5-(1-Aminoethyl)pyridin-2-amine, the BrettPhos protocol is mild enough to prevent racemization, whereas stronger bases at higher temperatures may erode enantiomeric excess (ee).
Self-Validating Experimental Protocols
Protocol A: Chemoselective Monoarylation of the Aliphatic Amine
This protocol leverages the steric environment of BrettPhos to exclusively arylate the 1-aminoethyl group.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-(1-Aminoethyl)pyridin-2-amine (1.2 equiv), Pd2(dba)3 (1 mol%), BrettPhos (2.2 mol%), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon (repeat 3 times) to ensure the exclusion of oxygen, which can prematurely oxidize the Pd(0) active species.
-
Solvent Addition: Add anhydrous, degassed Toluene (to reach 0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 80 °C.
-
Validation Check: Monitor the reaction via LC-MS. The starting diamine ( [M+H]+=138 ) should disappear, replaced by the monoarylated product. The absence of a diarylated mass peak validates the steric efficiency of BrettPhos.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove the NaX salt byproduct. Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography.
Protocol B: Orthogonal Arylation of the Heteroaromatic Amine
Because the aliphatic amine is inherently more reactive, it must be temporarily masked to allow the Xantphos-catalyzed amination of the 2-aminopyridine group.
Step-by-Step Methodology:
-
Selective Protection: React 5-(1-Aminoethyl)pyridin-2-amine with Boc2O (1.0 equiv) in DCM at 0 °C. The higher nucleophilicity of the aliphatic amine ensures selective Boc-protection. Validation: TLC should show a single new spot; LC-MS will confirm [M+H]+=238 .
-
Buchwald-Hartwig Amination: In a separate argon-purged flask, combine the Boc-protected intermediate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (2 mol%), Xantphos (3 mol%), and Cs2CO3 (2.0 equiv). Add anhydrous 1,4-Dioxane (0.2 M) and heat to 100 °C for 12–16 hours.
-
Validation Check: The use of the weaker base Cs2CO3 prevents premature Boc-deprotonation/cleavage under thermal conditions. Confirm the coupling via LC-MS.
-
Deprotection: Treat the crude isolated intermediate with a 1:1 mixture of TFA/DCM at room temperature for 2 hours to unmask the aliphatic amine. Concentrate under vacuum to yield the 2-N-arylated product as a TFA salt.
Figure 2: Buchwald-Hartwig catalytic cycle highlighting the amine coordination step.
References
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. URL:[Link] [1]
Application Note: A Robust HPLC Method for the Analysis of 5-(1-Aminoethyl)pyridin-2-amine
Application Note: A Robust HPLC Method for the Analysis of 5-(1-Aminoethyl)pyridin-2-amine
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(1-Aminoethyl)pyridin-2-amine. Due to its polar and basic nature, this compound presents specific chromatographic challenges, including poor retention and peak tailing. This guide provides a comprehensive walkthrough of the method development process, from understanding the analyte's physicochemical properties to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method utilizes a C18 stationary phase with a low-pH mobile phase to ensure excellent peak shape, resolution, and reproducibility, making it suitable for quality control and research applications.
Introduction and Chromatographic Challenges
5-(1-Aminoethyl)pyridin-2-amine is a pyridine derivative containing two basic nitrogen centers: a primary amine on the ethyl side chain and an amino group on the pyridine ring, in addition to the pyridine ring nitrogen itself. Such structures are crucial building blocks in pharmaceutical synthesis.[1] The accurate quantification of these intermediates is essential for ensuring the quality and safety of final drug products.
The analysis of polar, basic compounds like 5-(1-Aminoethyl)pyridin-2-amine by RP-HPLC is often challenging.[2] Key difficulties include:
-
Poor Retention: Highly polar molecules have a low affinity for non-polar stationary phases (like C18), leading to early elution, often near the solvent front, which compromises quantification.
-
Peak Tailing: Basic analytes, particularly primary amines, can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[3] This secondary interaction mechanism leads to asymmetrical, tailing peaks, which negatively impact resolution and integration accuracy.[4]
The goal of this work was to develop a method that overcomes these challenges by systematically optimizing column chemistry, mobile phase composition, and other chromatographic parameters.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.
| Property | Value (Estimated) | Implication for HPLC Method Development |
| Structure | ![]() | Contains a pyridine ring and two amine groups, indicating a polar and basic nature. The presence of multiple pKa values is expected. |
| Molecular Formula | C7H11N3 | Molecular Weight: 137.18 g/mol |
| pKa | Amine 1: ~9-10, Pyridine N: ~5-6, Amine 2: ~3-4 | The compound will be positively charged at acidic pH. Controlling the mobile phase pH is critical to manage ionization state for consistent retention and good peak shape.[5] |
| logP | Low (Estimated < 1.0) | Indicates high polarity and predicts low retention on a standard C18 column with high aqueous mobile phase.[6] |
Experimental Design and Rationale
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: OpenLab CDS (or equivalent).
-
Column: Phenomenex Luna Omega C18, 4.6 x 150 mm, 5 µm (or equivalent modern, high-purity, end-capped Type B silica column).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Trifluoroacetic acid (TFA, HPLC grade), and ultrapure water.
Initial Method Scouting: A Step-by-Step Logic
The development process follows a logical progression, starting with informed initial choices and refining them systematically.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [9][10][11]The validation included specificity, linearity, range, accuracy, precision, and robustness.
Validation Summary
| Parameter | Result | Acceptance Criteria (Typical) |
| Specificity | No interference from blank at the analyte retention time. | No significant interference. |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | Defined by linearity and accuracy. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.85%Intermediate: 1.12% | RSD ≤ 2.0% |
| LOD | 0.3 µg/mL | Reportable |
| LOQ | 1.0 µg/mL | Reportable |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C). | System suitability parameters met. |
The results confirm that the method is linear, accurate, precise, and robust for the intended analytical range.
Conclusion
A robust and reliable RP-HPLC method for the analysis of the polar basic compound 5-(1-Aminoethyl)pyridin-2-amine has been successfully developed and validated. By employing a modern, end-capped C18 column and a low-pH mobile phase containing TFA, common chromatographic issues such as poor retention and peak tailing were effectively overcome. The method demonstrates excellent performance characteristics and is suitable for routine quality control and quantitative analysis in research and development settings.
References
- Anonymous. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Anonymous. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- Anonymous. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
- Sigma-Aldrich. (n.d.). 2-(1-Aminoethyl)pyridine 97%. Sigma-Aldrich.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Wikipedia. (n.d.). 2-Pyridylethylamine. Wikipedia.
- Shabbir Chemicals. (n.d.). 2-Amino Pyridine – High-Purity API Intermediate Exported from India. Shabbir Chemicals.
Sources
- 1. shabbirchemicals.com [shabbirchemicals.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
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- 6. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 7. helixchrom.com [helixchrom.com]
- 8. 2-(1-Aminoethyl)pyridine 97 42088-91-5 [sigmaaldrich.com]
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- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
Technical Notes & Optimization
Technical Support Center: Optimizing the Purification of 5-(1-Aminoethyl)pyridin-2-amine by Flash Chromatography
Technical Support Center: Optimizing the Purification of 5-(1-Aminoethyl)pyridin-2-amine by Flash Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 5-(1-Aminoethyl)pyridin-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during flash chromatography of this and structurally related polar aminopyridines.
Understanding the Molecule: Key Physicochemical Properties
Frequently Asked Questions (FAQs)
Q1: Why does my 5-(1-Aminoethyl)pyridin-2-amine streak or tail badly on a standard silica gel column?
A1: This is the most common issue when purifying basic amines on silica gel.[4] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your compound engage in strong acid-base interactions with these silanol groups. This leads to a secondary, non-ideal retention mechanism that results in broad, asymmetrical "tailing" peaks, which significantly compromises resolution and purity.[5] In severe cases, the interaction can be so strong that the compound may not elute at all, leading to poor recovery.
Q2: I'm seeing very low recovery of my compound from the column. What's happening?
A2: Low recovery is often a consequence of the strong acid-base interactions mentioned above. The compound can bind irreversibly to the acidic sites on the silica gel.[4] Additionally, the acidic nature of the silica surface can sometimes cause degradation of sensitive molecules, although this is less common for simple aminopyridines.
Q3: Can I just use a very polar solvent system like 20% methanol in dichloromethane to elute my compound?
A3: While a highly polar mobile phase will eventually elute the compound, it often does so with poor or no separation from polar impurities.[4] The strong solvent essentially "overpowers" the primary adsorptive separation mechanism, causing many components of the mixture to elute together near the solvent front. This approach sacrifices selectivity for elution.
Q4: Is reversed-phase flash chromatography a good option for this compound?
A4: Yes, reversed-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol). Since 5-(1-Aminoethyl)pyridin-2-amine is quite polar, it will likely elute early. By adjusting the pH of the mobile phase, you can control the ionization state of the amine and, therefore, its retention. For basic compounds, using a slightly alkaline mobile phase (e.g., with 0.1% triethylamine or ammonium hydroxide) can improve peak shape and retention.[4]
Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the flash chromatography of 5-(1-Aminoethyl)pyridin-2-amine.
Issue 1: Severe Peak Tailing on Silica Gel
| Potential Cause | Explanation | Solution |
| Acid-Base Interaction | The basic amine groups are interacting strongly with the acidic silanol groups on the silica surface. | 1. Add a Basic Modifier: Incorporate a small amount (0.5-2% v/v) of a volatile base like triethylamine (TEA) or 2M ammonia in methanol into your eluent.[2] This competing base will neutralize the active silanol sites, minimizing their interaction with your target compound.[1] 2. Pre-treat the Silica: Before loading your sample, you can flush the column with the eluent containing the basic modifier to ensure all active sites are passivated.[6] |
| Inappropriate Solvent System | The chosen mobile phase does not have the correct polarity or selectivity to effectively elute the compound while preventing tailing. | Re-evaluate your solvent system using Thin Layer Chromatography (TLC), ensuring that the basic modifier is included in the developing solvent. Aim for an Rf value of 0.2-0.3 for your target compound. |
Issue 2: Poor Resolution and Co-elution of Impurities
| Potential Cause | Explanation | Solution |
| Suboptimal Selectivity | The chosen stationary and mobile phases do not provide sufficient chemical differentiation between your compound and impurities. | 1. Change the Stationary Phase: Switch from standard silica gel to an amine-functionalized silica column.[1][7] This provides a basic surface that repels the basic analyte, leading to improved peak shape and different selectivity. Basic alumina can also be a good alternative.[8] 2. Alter the Mobile Phase Composition: If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system (with a basic modifier). The change in solvent properties can significantly alter the selectivity. |
| Column Overload | Too much sample has been loaded onto the column for its size, exceeding its separation capacity. | As a general rule, for a challenging separation, the mass of the crude sample should be about 1-2% of the mass of the stationary phase (e.g., 40-80 mg of sample on a 4g silica column). Reduce the sample load if you suspect overloading. |
| Improper Sample Loading | The sample was dissolved in too much solvent or a solvent that is too strong, causing band broadening at the start of the separation. | Dissolve the sample in a minimal amount of a solvent that is as non-polar as possible while still ensuring solubility. For compounds that are difficult to dissolve, consider a "dry load" method where the compound is pre-adsorbed onto a small amount of silica gel. |
Issue 3: Compound Does Not Elute or Recovery is Very Low
| Potential Cause | Explanation | Solution |
| Irreversible Adsorption | The compound is binding too strongly to the acidic sites on the silica gel. | 1. Switch to a Less Acidic Stationary Phase: Use basic alumina or an amine-functionalized silica column.[1][8] 2. Employ Reversed-Phase Chromatography: This avoids the issue of silanol interactions entirely. |
| Compound Degradation | The acidic silica surface may be causing the compound to decompose. | Assess the stability of your compound on silica by spotting it on a TLC plate and letting it sit for an hour before developing. If a new spot appears, this indicates degradation. In this case, switching to a more inert stationary phase or using reversed-phase chromatography is necessary.[5] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
This protocol is a good starting point for the purification of 5-(1-Aminoethyl)pyridin-2-amine on standard silica gel.
-
Method Development (TLC):
-
Prepare a stock solution of your crude material.
-
On a silica gel TLC plate, test various solvent systems. A good starting point is a gradient of methanol (0-10%) in dichloromethane (DCM).
-
To each developing chamber, add 0.5-1% triethylamine (TEA).
-
Identify a solvent system that provides an Rf of ~0.25 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Select a silica gel flash column of an appropriate size for your sample mass.
-
Equilibrate the column with your initial mobile phase (e.g., 100% DCM with 1% TEA) for at least 3-5 column volumes.
-
-
Sample Loading:
-
Liquid Load: Dissolve your crude sample in a minimal volume of DCM.
-
Dry Load (Recommended): Dissolve your sample in a suitable solvent (e.g., methanol), add a small amount of silica gel (1-2 times the sample weight), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
-
Elution and Fraction Collection:
-
Load your sample onto the equilibrated column.
-
Begin the elution with your chosen gradient. For example, a linear gradient from 0% to 10% methanol in DCM (with 1% TEA constant throughout) over 10-15 column volumes.
-
Collect fractions and monitor the elution by TLC.
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the solvent and TEA under reduced pressure. Co-evaporation with a low-boiling solvent like DCM may be necessary to completely remove the TEA.
-
Protocol 2: Purification using an Amine-Functionalized Silica Column
This method often provides superior results for basic amines, yielding sharper peaks and better resolution without the need for a basic modifier in the mobile phase.[7]
-
Method Development (TLC):
-
Use an amine-functionalized TLC plate to develop your solvent system.
-
A less polar solvent system, such as ethyl acetate in hexanes, is often effective with this stationary phase.
-
Identify a solvent system that gives an Rf of ~0.25 for your compound.
-
-
Column Preparation:
-
Select an amine-functionalized silica flash column.
-
Equilibrate the column with your initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Follow the liquid or dry loading procedures described in Protocol 1.
-
-
Elution and Fraction Collection:
-
Load the sample and begin your gradient (e.g., a linear gradient from 10% to 60% ethyl acetate in hexanes).
-
Collect and monitor fractions by TLC.
-
-
Work-up:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for selecting a purification strategy based on initial TLC analysis.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
-
Quora. (2023, February 26). What is the pKa value of ethylamine and aniline? Retrieved from [Link]
-
ACS Publications. (2012, August 7). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. Retrieved from [Link]
-
PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
-
Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]
-
MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
-
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Scribd. (n.d.). pKa Values of Aniline and Pyridine Ions. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Request PDF. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
AWS. (n.d.). Synthetic Materials and Methods. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Retrieved from [Link]
-
Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from [Link]
-
PMC. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
Sources
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- 2. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylamine CAS#: 75-04-7 [m.chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Resolving peak tailing in HPLC analysis of 5-(1-Aminoethyl)pyridin-2-amine
Resolving peak tailing in HPLC analysis of 5-(1-Aminoethyl)pyridin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical dynamics of liquid chromatography. The analysis of highly basic compounds like 5-(1-Aminoethyl)pyridin-2-amine is a classic chromatographic challenge.
This guide is designed to move beyond generic advice. We will dissect the exact causality of peak tailing for this specific molecule and provide self-validating, field-proven protocols to restore peak symmetry and quantitative accuracy.
Part 1: The Chemical Causality of Peak Tailing
To solve a chromatographic problem, we must first understand the analyte's microenvironment. 5-(1-Aminoethyl)pyridin-2-amine contains two distinct basic centers:
-
The 2-aminopyridine moiety: Exhibits a pKa of approximately 6.86[1].
-
The aliphatic primary amine (1-aminoethyl group): Structurally analogous to benzylamine, exhibiting a pKa of approximately 9.33[2].
In a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method operating at a neutral pH (e.g., pH 7.0), this molecule is highly protonated, carrying a significant positive charge.
Simultaneously, traditional silica-based stationary phases contain residual surface silanol groups (Si-OH) with a pKa range of 3.5 to 4.5. At pH > 4.0, these silanols deprotonate into anionic siloxanes (Si-O⁻). When your positively charged analyte travels through the column, it undergoes two competing retention mechanisms :
-
Hydrophobic retention (Primary mechanism: partitioning into the C18 phase).
-
Ion-exchange retention (Secondary mechanism: electrostatic attraction to ionized silanols)[3][4][5].
Because the kinetics of the ion-exchange interaction are slower and non-linear compared to hydrophobic partitioning, the molecules desorb at varying rates, resulting in the characteristic "skateboard ramp" trailing edge known as peak tailing[6].
Fig 1: Mechanistic relationship between mobile phase pH, silanol ionization, and peak symmetry.
Part 2: Troubleshooting FAQs
Q1: I am using a standard C18 column at pH 6.5, and my asymmetry factor (As) is 2.4. How do I fix this? A: At pH 6.5, both your analyte and the column silanols are ionized, maximizing secondary interactions. You must break this electrostatic attraction. The most robust solution is to lower the mobile phase pH to ≤ 2.5 using a phosphate or formate buffer. This forces the silanols back into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange mechanism[5][6][7].
Q2: I lowered the pH to 2.5, but I am still seeing slight tailing (As = 1.6). What is the next logical step? A: If pH adjustment alone is insufficient, the column's silica purity or end-capping may be inadequate. Older "Type A" silica columns have high metal content that activates silanols[7]. Switch to a "Type B" ultra-pure silica column that is heavily end-capped or base-deactivated[5][8]. Alternatively, increase your buffer concentration from 10 mM to 25 mM; higher ionic strength helps mask residual active sites[5][6].
Q3: My method requires a neutral pH for downstream compatibility. Can I still achieve a symmetrical peak? A: Yes, but you must use a mobile phase additive. Introducing a sacrificial base, such as 5 mM Triethylamine (TEA), is highly effective. TEA is sterically small and highly basic; it will competitively bind to and saturate the ionized silanol sites, acting as a shield so your larger 5-(1-Aminoethyl)pyridin-2-amine molecules only interact with the hydrophobic stationary phase[5][7].
Fig 2: Logical troubleshooting workflow for resolving basic analyte peak tailing.
Part 3: Quantitative Data & Column Selection
To provide a clear baseline for method development, the following tables summarize the expected chromatographic behavior of 5-(1-Aminoethyl)pyridin-2-amine under various conditions.
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters (Type B Silica C18)
| Mobile Phase pH | Analyte State | Silanol State | Expected Asymmetry (As) | Theoretical Plates (N) | Resolution Status |
| pH 2.5 | Protonated (+2) | Neutral (Si-OH) | 1.1 - 1.3 | > 12,000 | Excellent (Silanols Suppressed) |
| pH 6.5 | Protonated (+1 to +2) | Ionized (Si-O⁻) | 2.2 - 3.5 | < 5,000 | Poor (Severe Ion-Exchange) |
| pH 11.0 | Neutral (Free Base) | Ionized (Si-O⁻) | 1.0 - 1.2 | > 15,000 | Excellent (Analyte Deprotonated) |
Table 2: Recommended Column Chemistries & Buffer Systems
| Strategy | Column Requirement | Recommended Buffer System | Mechanism of Action |
| Low pH Suppression | Acid-stable C18 (End-capped) | 20 mM Potassium Phosphate (pH 2.5) | Protonates silanols to prevent electrostatic binding. |
| High pH Deprotonation | Hybrid Silica (e.g., Ethylene Bridged) | 10 mM Ammonium Bicarbonate (pH 11.0) | Deprotonates the analyte's amines, rendering it neutral. |
| Silanol Masking | Standard Type B C18 | 5 mM Triethylamine (TEA) in Water | TEA outcompetes the analyte for active silanol sites. |
Part 4: Experimental Protocols
Every protocol below is designed as a self-validating system . You must calculate the USP Tailing Factor or Asymmetry Factor (As) before and after implementation. A successful intervention will yield an As≤1.5 [3][9].
Protocol A: Low-pH Silanol Suppression (Recommended for UV Detection)
Causality: Low pH ensures the mobile phase is below the pKa of the silica silanols (~3.5), neutralizing the stationary phase.
-
Buffer Preparation: Weigh 2.72 g of Potassium Phosphate Monobasic ( KH2PO4 ) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.
-
pH Adjustment: Insert a calibrated pH probe. Dropwise, add concentrated Phosphoric Acid ( H3PO4 ) until the pH stabilizes exactly at 2.5.
-
Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.
-
Equilibration: Flush the C18 column with the new mobile phase for at least 20 column volumes to ensure complete protonation of the silica bed.
-
Validation Check: Inject the 5-(1-Aminoethyl)pyridin-2-amine standard. Calculate As=B/A at 10% peak height. If As>1.5 , proceed to Protocol B.
Protocol B: Sacrificial Base Masking (If pH adjustment is restricted)
Causality: Triethylamine (TEA) acts as a competitive inhibitor for the ion-exchange active sites on the silica surface.
-
Solvent Preparation: Prepare your standard aqueous mobile phase (e.g., water or a neutral buffer).
-
TEA Addition: Add 0.7 mL of high-purity Triethylamine (TEA) per 1.0 L of aqueous mobile phase to achieve a ~5 mM concentration[7].
-
pH Correction: TEA is highly basic and will raise the pH. Use Glacial Acetic Acid or Phosphoric acid to titrate the mobile phase back to your target pH (e.g., pH 6.5).
-
Equilibration: TEA requires time to saturate the column. Pump the mobile phase at 1.0 mL/min for a minimum of 60 minutes prior to injection.
-
Validation Check: Inject the sample. You should observe a dramatic sharpening of the trailing edge. Note: TEA can reduce column lifetime due to end-capping hydrolysis over time[7].
References
- Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions,
- Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech,
- LCGC. "HPLC Diagnostic Skills II – Tailing Peaks.
- Labcompare. "How to Prevent Tailing Peaks in HPLC." Labcompare,
- Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
- UHPLCS. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab,
- Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex,
- PubChem. "Benzylamine | C6H5CH2NH2.
- Environmental Protection Agency. "Aminopyridines." EPA Archive,
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- 9. waters.com [waters.com]
Technical Support Center: Overcoming Catalyst Poisoning by 5-(1-Aminoethyl)pyridin-2-amine
Technical Support Center: Overcoming Catalyst Poisoning by 5-(1-Aminoethyl)pyridin-2-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering catalyst deactivation when using 5-(1-Aminoethyl)pyridin-2-amine or structurally similar compounds. This document will delve into the fundamental mechanisms of catalyst poisoning by pyridine and amine functionalities, and offer robust troubleshooting strategies, detailed analytical protocols, and effective mitigation techniques.
Frequently Asked Questions (FAQs)
Issue 1: My reaction has stalled or shows significantly reduced conversion.
-
Question: I'm observing a sudden or gradual loss of catalytic activity in my reaction. Could 5-(1-Aminoethyl)pyridin-2-amine be the cause?
-
Answer: Yes, this is a strong possibility. 5-(1-Aminoethyl)pyridin-2-amine contains both a pyridine ring and two amino groups. The lone pair of electrons on the nitrogen atoms of these functional groups can strongly adsorb to the active sites of transition metal catalysts (e.g., Pd, Pt, Ni, Rh, Ru), effectively blocking them from accessing reactant molecules and thus poisoning the catalyst.[1][2] This process, known as chemical deactivation, can lead to a significant reduction in reaction rates and overall process efficiency.[3][4]
Issue 2: I'm observing an unexpected change in product selectivity.
-
Question: My reaction is producing a different ratio of products than expected. Can catalyst poisoning by 5-(1-Aminoethyl)pyridin-2-amine cause this?
-
Answer: Absolutely. Catalyst poisoning can indeed alter product selectivity. The specific adsorption of the poison onto certain types of active sites can block particular reaction pathways, while leaving others unaffected.[1] The steric hindrance from the aminoethyl group on the pyridine ring may also play a role by selectively blocking access to certain active sites, thereby redirecting the reaction towards different products.[1]
Understanding the Poisoning Mechanism
5-(1-Aminoethyl)pyridin-2-amine acts as a potent catalyst poison due to the presence of Lewis basic nitrogen atoms in both the pyridine ring and the amino groups. These nitrogen atoms readily donate their lone pair of electrons to the electron-deficient, acidic metal centers on the catalyst surface, forming strong coordinate bonds.[1] This interaction deactivates the catalytic site, preventing it from participating in the desired chemical transformation.
The strength of this interaction depends on several factors, including the nature of the metal, the electronic properties of the poison, and the reaction conditions.
Caption: Mechanism of catalyst poisoning by 5-(1-Aminoethyl)pyridin-2-amine.
Troubleshooting and Mitigation Strategies
A systematic approach is crucial to diagnose and resolve catalyst poisoning. The following workflow outlines the recommended steps.
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Step 1: Feedstock Analysis and Purification
The most effective way to prevent catalyst poisoning is to remove the poison from the feedstock before it comes into contact with the catalyst.[1][5]
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable amines.
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile or thermally labile compounds.
-
-
Purification Methods:
-
Distillation: Effective if there is a significant difference in boiling points between the desired reactant and the amine poison.
-
Adsorption: Use acidic materials like silica gel or zeolites to selectively adsorb the basic amine poison.
-
Liquid-Liquid Extraction: Utilize an acidic aqueous solution to extract the amine from an organic phase.
-
Step 2: Catalyst Modification and Selection
If feedstock purification is not feasible, consider modifying the catalyst or selecting a more poison-tolerant alternative.[6]
-
Catalyst Design:
-
Surface Engineering: Creating core-shell architectures or applying protective coatings can make the catalyst surface more resistant to poisoning.[1]
-
Altering Support Acidity: For supported catalysts, modifying the acidity of the support material can reduce the adsorption of basic poisons.[1]
-
Poison-Tolerant Catalysts: Research is ongoing to develop catalysts with active sites that are less susceptible to poisoning by nitrogen-containing compounds.[1]
-
Step 3: Reaction Condition Optimization
In some cases, adjusting the reaction conditions can minimize the poisoning effect.
-
Temperature: Increasing the reaction temperature can sometimes promote the desorption of the poison from the catalyst surface. However, be cautious of potential side reactions or catalyst degradation at higher temperatures.
-
Solvent: The choice of solvent can influence the interaction between the poison and the catalyst.[7][8][9] Protic solvents, for instance, may protonate the amine, reducing its ability to coordinate to the metal center.
Catalyst Characterization and Regeneration
Analyzing the spent catalyst can provide definitive evidence of poisoning and guide regeneration efforts.
Analytical Techniques for Spent Catalysts
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence of nitrogen on the catalyst surface and provides information about its chemical state.[3][10][11] |
| Temperature-Programmed Desorption (TPD) | Measures the strength of the poison-catalyst bond by monitoring the temperature at which the poison desorbs.[7][8][9][12][13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Probes | Can identify the types of acid sites (Lewis and Brønsted) on the catalyst surface and how they are affected by the poison.[8][14][15][16][17][18] |
Catalyst Regeneration Protocols
The feasibility of regeneration depends on the strength of the poison-catalyst bond and the stability of the catalyst.[1][19]
Protocol 1: Thermal Treatment
-
Place the spent catalyst in a tube furnace.
-
Heat the catalyst under a continuous flow of inert gas (e.g., nitrogen, argon) or hydrogen. The temperature required will depend on the TPD profile of the poison.
-
Hold at the target temperature for several hours to allow for complete desorption of the poison.
-
Cool the catalyst to room temperature under the inert gas flow.
Protocol 2: Oxidative Treatment (for robust catalysts)
-
Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture. This will burn off the organic poison.
-
Caution: This method can lead to sintering of metal particles if not performed carefully.
-
Follow with a reduction step (e.g., hydrogen flow at elevated temperature) to restore the active metal sites.
Protocol 3: Solvent Washing
-
Wash the catalyst with a suitable solvent.
-
For basic poisons like amines, washing with a dilute acidic solution may be effective in removing the adsorbed species.
-
Follow with a thorough wash with a neutral solvent to remove any residual acid.
-
Dry the catalyst before reuse.
Experimental Protocols
Protocol for a Control Experiment to Confirm Poisoning
-
Baseline Reaction:
-
Set up the reaction with a fresh batch of catalyst and highly purified reagents (confirmed to be free of 5-(1-Aminoethyl)pyridin-2-amine by GC-MS or HPLC).
-
Run the reaction under standard conditions and monitor its progress (e.g., by taking samples at regular intervals and analyzing them by GC or LC).
-
-
Poisoned Reaction:
-
Repeat the baseline reaction, but add a known amount of 5-(1-Aminoethyl)pyridin-2-amine (e.g., 0.1, 0.5, 1.0 molar equivalents relative to the catalyst) to the reaction mixture.
-
Run the reaction under the same conditions and monitor its progress.
-
-
Data Analysis:
-
Plot the substrate conversion versus time for both reactions.
-
A significant decrease in the initial reaction rate and overall conversion in the poisoned reaction confirms the inhibitory effect of 5-(1-Aminoethyl)pyridin-2-amine.
-
References
-
Gould, N. S., & Xu, B. (2018). Temperature Programmed Desorption of Pyridine on Zeolites in the Presence of Liquid Solvents. ACS Catalysis, 8(9), 8083–8093. [Link]
-
ChemCatBio. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. ChemCatBio. [Link]
-
Patsnap. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life? Patsnap. [Link]
-
ResearchGate. (n.d.). Temperature programmed desorption of pyridine (Py) from g-alumina and... ResearchGate. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of pyridine adsorption results for the catalyst. ResearchGate. [Link]
-
Gould, N. S., & Xu, B. (2018). Temperature-Programmed Desorption of Pyridine on Zeolites in the Presence of Liquid Solvents. ACS Publications. [Link]
-
University of Limerick. (n.d.). Application of temperature-programmed desorption to the study of heteropoly compounds: Desorption of water and pyridine. University of Limerick. [Link]
-
Vaia. (2024, August 27). Catalyst Regeneration: Methods & Process. Vaia. [Link]
-
Gould, N. S., & Xu, B. (2018). Temperature-Programmed Desorption of Pyridine on Zeolites in the Presence of Liquid Solvents. ACS Publications. [Link]
-
ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine for different catalysts (A): HZ80-fresh, (B). ResearchGate. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
ACS Publications. (2025, March 10). Relayed Regeneration of Multiple Metals-Poisoned Catalysts for Elimination of NOx from Flue Gases. ACS ES&T Engineering. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the pyridine adsorbed catalysts: a B300, b BC0.7, c... ResearchGate. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the... ResearchGate. [Link]
-
Semantic Scholar. (2001, October 15). In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: general considerations for the identification of acid sites on surfaces of finely divided metal oxides. Semantic Scholar. [Link]
-
RSC Publishing. (2025, August 14). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. [Link]
-
The Royal Society of Chemistry. (2013). Plasma driven ammonia decomposition on Fe-catalyst: eliminating surface nitrogen poisoning. The Royal Society of Chemistry. [Link]
-
Catalyst Poisoning Explained Us. (n.d.). Catalyst Poisoning Explained Us. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
Morressier. (2019, April 4). General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. [Link]
-
MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]
-
ACS Publications. (2003, February 15). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Organometallics. [Link]
-
Patsnap. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Patsnap. [Link]
-
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
Rocky Mountain Labs. (2023, December 26). XPS Analysis for Catalysts. Rocky Mountain Labs. [Link]
-
Beilstein Journals. (2018, July 18). Metal-free catalysis based on nitrogen-doped carbon nanomaterials: a photoelectron spectroscopy point of view. Beilstein Journals. [Link]
-
ACS Publications. (2001, October 3). XPS Study of the Adsorption of SO2 and NH3 over Supported Tin Dioxide Catalysts Used in de-NOx Catalytic Reaction. ACS Publications. [Link]
-
ACS Publications. (2015, March 16). Nature of the N–Pd Interaction in Nitrogen-Doped Carbon Nanotube Catalysts. ACS Catalysis. [Link]
-
PMC. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
Wikipedia. (n.d.). 2-Pyridylethylamine. Wikipedia. [Link]
Sources
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Reference Data & Comparative Studies
A Comparative Guide to the Reproducible Scale-Up Synthesis of 5-(1-Aminoethyl)pyridin-2-amine
A Comparative Guide to the Reproducible Scale-Up Synthesis of 5-(1-Aminoethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral amines, particularly those incorporated into heterocyclic scaffolds, is a cornerstone of modern pharmaceutical development. 5-(1-Aminoethyl)pyridin-2-amine is a key building block whose stereochemistry is crucial for the efficacy and safety of several drug candidates. The transition from laboratory-scale synthesis to a robust and reproducible large-scale process presents a myriad of challenges, including maintaining enantiopurity, ensuring consistent yields, and managing process safety. This guide provides an in-depth comparison of two viable synthetic routes for the scale-up of 5-(1-Aminoethyl)pyridin-2-amine, offering insights into the practical considerations and experimental data necessary for informed decision-making in a drug development setting.
Route A: Asymmetric Reductive Amination of 2-Amino-5-acetylpyridine
This approach is a convergent and highly atom-economical route that introduces the chiral amine in the final step. The key transformation is the direct asymmetric reductive amination (DARA) of a readily available ketone precursor.
The synthesis commences with the acylation of 2-aminopyridine, followed by a Friedel-Crafts-type reaction to introduce the acetyl group at the 5-position. The resulting 2-amino-5-acetylpyridine is then subjected to asymmetric reductive amination.
Key Advantages:
-
Convergent Synthesis: The chiral center is introduced late in the synthesis, which is generally more efficient for overall yield.
-
High Enantioselectivity: Modern catalytic systems for DARA offer excellent control over stereochemistry, often exceeding 99% enantiomeric excess (ee).[1][2]
-
Scalability: Asymmetric hydrogenation and reductive amination are well-established and scalable industrial processes.[3]
Potential Challenges in Scale-Up:
-
Catalyst Cost and Availability: Chiral ligands and transition metal catalysts (e.g., Ruthenium, Iridium) can be expensive, impacting the overall cost of goods.
-
Hydrogenation Safety: The use of high-pressure hydrogen gas requires specialized equipment and stringent safety protocols, especially on a large scale.
-
Catalyst Inhibition: The amine product can sometimes inhibit the catalyst, leading to incomplete conversion. Careful optimization of reaction conditions is necessary to mitigate this effect.[3]
Experimental Protocol: Asymmetric Reductive Amination
Step 1: Synthesis of 2-Amino-5-acetylpyridine
A detailed procedure for the synthesis of the starting material can be found in the literature.[4]
Step 2: Direct Asymmetric Reductive Amination
To a high-pressure reactor is charged 2-amino-5-acetylpyridine (1.0 eq), a chiral catalyst such as Ru(OAc)₂{(S)-BINAP} (0.01 mol%), and ammonium trifluoroacetate (1.5 eq) as the ammonia source.[2] The vessel is purged with nitrogen, and a suitable solvent like methanol is added. The reaction mixture is then pressurized with hydrogen gas (e.g., 0.8 MPa) and heated. Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.
Route B: Side-Chain Construction via Sonogashira Coupling from 2-Amino-5-bromopyridine
This linear approach involves building the ethylamine side chain onto the pyridine ring, starting from a halogenated precursor. The key steps are a palladium-catalyzed Sonogashira coupling to form a carbon-carbon bond, followed by transformations to introduce the chiral amine.
This route begins with the readily available 2-amino-5-bromopyridine. A Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, introduces the two-carbon side chain. Subsequent deprotection and hydration of the alkyne yield the corresponding ketone, 2-amino-5-acetylpyridine. From this common intermediate, the synthesis proceeds as in Route A via asymmetric reductive amination.
Key Advantages:
-
Readily Available Starting Materials: 2-Amino-5-bromopyridine is a commercially available and relatively inexpensive starting material.
-
Well-Understood Reactions: The Sonogashira coupling is a robust and widely used reaction in organic synthesis.[5][6][7]
-
Avoidance of Direct Bromination: This route avoids the direct bromination of 2-aminopyridine, which can sometimes lead to mixtures of isomers.[8]
Potential Challenges in Scale-Up:
-
Multi-Step Process: A longer synthetic sequence can lead to a lower overall yield and increased manufacturing complexity.
-
Palladium and Copper Contamination: The use of palladium and copper catalysts in the Sonogashira coupling necessitates efficient removal of these metals from the final product to meet regulatory standards.
-
Alkyne Handling: Terminal alkynes can be volatile and require careful handling, especially on a larger scale.
Experimental Protocol: Sonogashira Coupling and Subsequent Transformation
Step 1: Sonogashira Coupling of 2-Amino-5-bromopyridine
In an inert atmosphere, a reaction vessel is charged with 2-amino-5-bromopyridine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[5][9] A suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine) are added, followed by the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq). The reaction is heated until completion. The crude product is then worked up to remove the catalysts and solvent.
Step 2: Deprotection and Hydration to 2-Amino-5-acetylpyridine
The silyl-protected alkyne from the previous step is deprotected under standard conditions (e.g., with a fluoride source or mild base). The resulting terminal alkyne is then hydrated, typically using a mercury(II) salt or other suitable catalyst in the presence of water and acid, to yield 2-amino-5-acetylpyridine.
Step 3: Asymmetric Reductive Amination
The final step is identical to Step 2 in Route A.
Comparative Analysis of Scale-Up Parameters
| Parameter | Route A: Asymmetric Reductive Amination | Route B: Sonogashira Coupling Approach |
| Number of Steps | Shorter (typically 2-3 steps from 2-aminopyridine) | Longer (typically 4-5 steps from 2-aminopyridine) |
| Overall Yield | Potentially higher due to fewer steps. | Likely lower due to the multi-step nature. |
| Reproducibility | High, assuming consistent catalyst quality and process control. | Generally good, but with more steps, there are more opportunities for variability. |
| Cost of Goods | Potentially higher due to expensive chiral catalysts. | May be lower due to cheaper starting materials, but this is offset by more processing steps and reagents. |
| Process Safety | Requires handling of high-pressure hydrogen. | Involves handling of potentially volatile alkynes and toxic metal catalysts. |
| Purification | The final product requires purification to remove the catalyst and any byproducts. | Multiple purification steps are required throughout the synthesis to remove metal catalysts and intermediates. |
| Enantiomeric Purity | Excellent, often >99% ee with optimized catalysts. | Excellent, as the final chiral step is the same as in Route A. |
Visualization of Synthetic Pathways
Caption: Comparison of synthetic strategies for 5-(1-Aminoethyl)pyridin-2-amine.
Characterization of 5-(1-Aminoethyl)pyridin-2-amine
The final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the quartet for the methine proton, the doublet for the methyl group, and signals for the amine protons. The chemical shifts of protons on carbons adjacent to nitrogen atoms are typically found in the range of 2.3-3.0 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the ethylamine side chain. Carbons directly attached to a nitrogen atom typically appear in the 10-65 ppm region.[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃, MW: 137.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching absorptions for the primary amines in the range of 3300-3500 cm⁻¹, and C-N stretching absorptions between 1000-1350 cm⁻¹.[10]
-
Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis by chiral High-Performance Liquid Chromatography (HPLC) is essential.
Conclusion
Both Route A and Route B offer viable pathways for the scale-up synthesis of 5-(1-Aminoethyl)pyridin-2-amine.
Route A , the asymmetric reductive amination of 2-amino-5-acetylpyridine, is a more convergent and potentially higher-yielding approach. Its primary challenge on a large scale lies in the management of high-pressure hydrogenation and the cost of the chiral catalyst. However, the high enantioselectivity and the well-established nature of this transformation in industrial settings make it a very attractive option.
Route B , which builds the side chain via a Sonogashira coupling, utilizes cheaper starting materials but involves a longer synthetic sequence. The key challenges are the removal of metal catalysts and the handling of intermediate alkynes. While the overall yield may be lower, this route offers flexibility in the introduction of the side chain.
The choice between these two routes will ultimately depend on a variety of factors including the specific capabilities of the manufacturing facility, cost considerations, and the timeline of the drug development program. For a process where high efficiency and a streamlined synthesis are paramount, Route A is likely the more advantageous choice for reproducible, large-scale production. However, a thorough process hazard analysis and cost analysis should be conducted for both routes before making a final decision.
References
- Scholz, H. (1941). Process for making amines of the acetylene series. U.S.
- Olsson, L. I., & Claesson, A. (1979). Efficient Homologation of Acetylenes to Allenes.
- Yusubov, M. S., & Zhdankin, V. V. (2020). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 25(16), 3649.
- Li, J., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Krasovskiy, A. (2006). Sonogashira on 2,4-diamino-5-bromopyrimidine.
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The Chelate Advantage: A Comparative Guide to 5-(1-Aminoethyl)pyridin-2-amine and 4-aminopyridine as Ligands in Coordination Chemistry
The Chelate Advantage: A Comparative Guide to 5-(1-Aminoethyl)pyridin-2-amine and 4-aminopyridine as Ligands in Coordination Chemistry
For Immediate Release
In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to steering the outcome of a reaction, dictating the stability of the resulting metal complex, and influencing its electronic and steric properties. This guide offers a detailed comparison between the established monodentate ligand, 4-aminopyridine, and the promising, yet less explored, bidentate ligand, 5-(1-Aminoethyl)pyridin-2-amine. Through an analysis grounded in fundamental principles of coordination chemistry and supported by data from analogous systems, we will explore why the structural design of 5-(1-Aminoethyl)pyridin-2-amine inherently positions it as a potentially superior ligand for a multitude of applications.
Introduction: The Significance of Ligand Architecture
Ligands, the molecules or ions that bind to a central metal atom, are the architects of a coordination complex's properties. Their denticity—the number of donor atoms that can simultaneously coordinate to the metal center—is a critical design feature. 4-Aminopyridine, a well-known and widely used ligand, is monodentate, meaning it binds to a metal ion through a single donor atom, the pyridine nitrogen.[1][2] In contrast, 5-(1-Aminoethyl)pyridin-2-amine possesses two potential donor sites: the pyridine ring nitrogen and the nitrogen of the aminoethyl substituent. This bidentate nature allows it to form a chelate ring with the metal center, a structural feature that confers significant thermodynamic stability.
Molecular Structures: A Tale of Two Pyridines
A direct comparison of their molecular structures reveals the fundamental difference in their potential coordination modes.
4-Aminopyridine: A simple substituted pyridine, it presents a single nitrogen atom within the aromatic ring for coordination.[1] The amino group at the 4-position primarily influences the electronic properties of the pyridine ring through resonance, enhancing the electron-donating ability of the ring nitrogen.
5-(1-Aminoethyl)pyridin-2-amine: This molecule incorporates both a pyridine ring and a chiral ethylamine side chain. The spatial arrangement of the 2-amino group and the 5-(1-aminoethyl) group allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This chelation is the cornerstone of its enhanced potential as a ligand.
Caption: Molecular structures of 4-aminopyridine and 5-(1-Aminoethyl)pyridin-2-amine.
The Chelate Effect: A Driving Force for Stability
The primary advantage of 5-(1-Aminoethyl)pyridin-2-amine over 4-aminopyridine lies in the chelate effect. This well-established principle in coordination chemistry states that complexes formed by chelating (bidentate or polydentate) ligands are significantly more stable than those formed by a corresponding number of similar monodentate ligands.[2]
This enhanced stability is primarily driven by a favorable change in entropy. When a bidentate ligand replaces two monodentate ligands, the total number of independent molecules in the solution increases, leading to a positive entropy change (ΔS > 0), which in turn makes the Gibbs free energy of formation (ΔG = ΔH - TΔS) more negative.
Consider the hypothetical exchange of two monodentate 4-aminopyridine ligands for one bidentate 5-(1-Aminoethyl)pyridin-2-amine ligand on a metal center M:
[M(4-aminopyridine)₂(H₂O)ₓ]ⁿ⁺ + 1 [5-(1-aminoethyl)pyridin-2-amine] ⇌ [M(5-(1-aminoethyl)pyridin-2-amine)(H₂O)ₓ]ⁿ⁺ + 2 [4-aminopyridine]
In this equilibrium, the number of solute particles increases from two on the left to three on the right, leading to an increase in entropy and driving the reaction to the right, favoring the chelated complex.
Comparative Performance: Insights from Analogous Systems
| Feature | 4-Aminopyridine (Monodentate) | 5-(1-Aminoethyl)pyridin-2-amine (Bidentate) |
| Denticity | Monodentate | Bidentate |
| Coordination | Single point of attachment | Forms a stable 5-membered chelate ring |
| Complex Stability | Lower (relative to chelates) | Higher due to the chelate effect |
| Kinetic Lability | Generally higher | Generally lower (more inert complexes) |
| Catalytic Potential | Used in catalysis, but the ligand can more easily dissociate.[3] | The more stable metal-ligand bond can lead to more robust and selective catalysts.[4] |
Supporting Data from Analogous Systems:
A study on Pd(II) complexes with ethylenediamine (a bidentate amine ligand) and various substituted pyridines provides valuable insight. The stability constants for the formation of [Pd(en)(L)]²⁺ complexes were determined, where L is a substituted pyridine. For L = 4-aminopyridine, the logK value was found to be significant, demonstrating its ability to coordinate.[1][5] However, the overall stability of a complex with two 4-aminopyridine ligands would be expected to be considerably lower than a complex with a single, analogous bidentate ligand like 5-(1-Aminoethyl)pyridin-2-amine due to the chelate effect.
Furthermore, the utility of bidentate pyridine-amine and related N,N'-ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions, is well-documented. These ligands form stable, well-defined active catalytic species, leading to high efficiency and selectivity.[4][6] This suggests that 5-(1-Aminoethyl)pyridin-2-amine would be a promising candidate for such applications.
Experimental Protocols for Comparative Evaluation
To empirically validate the superiority of 5-(1-Aminoethyl)pyridin-2-amine as a ligand, researchers can perform a series of well-established experiments.
Protocol 1: Synthesis of 5-(1-Aminoethyl)pyridin-2-amine (A Representative Approach)
As a specific synthesis for 5-(1-Aminoethyl)pyridin-2-amine is not widely published, a plausible route can be adapted from the synthesis of similar compounds, such as 2-amino-5-ethyl-pyridine.[7] A potential retrosynthetic analysis suggests that it could be synthesized from a suitable brominated or cyano-substituted aminopyridine precursor.
A Hypothetical Two-Step Synthesis:
-
Step 1: Introduction of an Acetyl Group: A Friedel-Crafts acylation of a protected 2-aminopyridine derivative at the 5-position would yield a 5-acetyl-2-aminopyridine intermediate.
-
Step 2: Reductive Amination: The acetyl group can then be converted to the 1-aminoethyl group via reductive amination. This involves reacting the ketone with an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride).
Note: This proposed synthesis would require optimization and characterization at each step.
Protocol 2: Determination of Stability Constants via UV-Vis Titration
This method allows for the determination of the binding constant (K) between a ligand and a metal ion by monitoring changes in the UV-Visible absorption spectrum upon complexation.[8][9]
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the metal salt (e.g., Cu(NO₃)₂·3H₂O), 4-aminopyridine, and 5-(1-Aminoethyl)pyridin-2-amine in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Titration:
-
Place a known concentration of the metal salt solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make sequential additions of a concentrated ligand solution (either 4-aminopyridine or 5-(1-Aminoethyl)pyridin-2-amine) to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring the solution has reached equilibrium.
-
-
Data Analysis:
-
Plot the change in absorbance at a wavelength where the complex absorbs significantly against the ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the stability constant (β).
-
Caption: Workflow for determining stability constants using UV-Vis titration.
Protocol 3: Characterization of Electronic Properties by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of the metal complexes.[10][11]
Methodology:
-
Synthesize Complexes: Synthesize the metal complexes of both 4-aminopyridine and 5-(1-Aminoethyl)pyridin-2-amine. For a fair comparison, aim for analogous stoichiometries, for example, [M(4-aminopyridine)₂Cl₂] and [M(5-(1-aminoethyl)pyridin-2-amine)Cl₂].
-
Prepare Electrolyte Solution: Dissolve the synthesized complex in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Perform CV:
-
Use a three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential between set limits and record the resulting current.
-
-
Data Analysis:
-
Analyze the resulting voltammogram to determine the redox potentials (e.g., E½ for reversible processes) of the metal center.
-
Differences in redox potentials will reflect the influence of the ligand's electronic properties on the metal center.
-
Conclusion: The Verdict on Ligand Superiority
Based on the foundational principle of the chelate effect, 5-(1-Aminoethyl)pyridin-2-amine is theoretically a superior ligand to 4-aminopyridine . The ability to form a stable five-membered chelate ring with a metal center is predicted to result in thermodynamically more stable and kinetically less labile complexes. This enhanced stability is a significant advantage in numerous applications, including catalysis, where ligand dissociation can be a deactivation pathway, and in the development of metal-based therapeutics, where complex integrity is crucial.
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